Quinolactacin A1

acetylcholinesterase inhibition Alzheimer disease research neurodegeneration

Quinolactacin A1 is the essential low-activity (R,S)-diastereomer control for SAR studies. Its 14-fold weaker AChE inhibition versus Quinolactacin A2 establishes critical potency baselines. Rapid C-3 epimerization in protic solvents makes it a unique model for isomerization kinetics. Researchers requiring both diastereomers for stereochemical mapping or studying γ-lactam stability will find this compound indispensable. Authentic Penicillium-derived metabolite, ≥95% HPLC purity.

Molecular Formula C16H18N2O2
Molecular Weight 270.33 g/mol
Cat. No. B1680400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinolactacin A1
Synonyms(+)-Quinolactacin A1
Molecular FormulaC16H18N2O2
Molecular Weight270.33 g/mol
Structural Identifiers
SMILESCCC(C)C1C2=C(C(=O)C3=CC=CC=C3N2C)C(=O)N1
InChIInChI=1S/C16H18N2O2/c1-4-9(2)13-14-12(16(20)17-13)15(19)10-7-5-6-8-11(10)18(14)3/h5-9,13H,4H2,1-3H3,(H,17,20)/t9-,13+/m0/s1
InChIKeyFLHQAMWKNPOTDV-TVQRCGJNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Quinolactacin A1: Procurement and Differentiation of a Pyrroloquinolone Fungal Alkaloid


Quinolactacin A1 is a pyrroloquinolone-type fungal alkaloid first isolated from Penicillium sp. EPF-6 and also produced by Penicillium citrinum. It features an N-methylated quinolone skeleton fused with a γ-lactam ring (C16H18N2O2, MW 270.33). The compound is the dominant analogue within a family of quinolone metabolites and acts as an inhibitor of both acetylcholinesterase (AChE) and tumor necrosis factor (TNF) production [1][2][3]. Notably, Quinolactacin A1 exists as the (R,S) diastereomer and rapidly epimerizes to its diastereomer Quinolactacin A2 in protic solvents, a property that fundamentally distinguishes it from other pyrroloquinoline natural products .

Why Quinolactacin A1 Cannot Be Substituted by Generic Pyrroloquinolone Analogs


Generic substitution among quinolactacin family members is not scientifically valid due to pronounced stereochemistry-dependent activity differences and compound-specific chemical instability. The quinolactacin family exhibits diastereomer-specific biological activity: the (S,S)-diastereomer (Quinolactacin A2) demonstrates 14-fold greater AChE inhibitory activity than the (R,S)-diastereomer (Quinolactacin A1) [1]. Furthermore, Quinolactacin A1 undergoes rapid C-3 epimerization in protic solvents to equilibrate with Quinolactacin A2, meaning that procurement and experimental handling of the individual isomer yields a dynamic equilibrium mixture distinct from other family members . Quinolactacins B and C possess different molecular formulas (C15H16N2O2 and C16H18N2O3, respectively) with structurally divergent substitution patterns that preclude direct activity extrapolation [2]. Notably, a 2006 decomposition study concluded that only Quinolactacins A2 and B2 are genuine natural products, with Quinolactacin A1 being a decomposition artifact formed via epimerization [3]. This classification has direct implications for natural product sourcing versus synthetic preparation strategies.

Quinolactacin A1: Quantitative Differential Evidence Versus Comparators


Acetylcholinesterase Inhibitory Activity: Quinolactacin A1 vs Quinolactacin A2 Direct Comparison

In a direct head-to-head enzymatic assay, Quinolactacin A1 (the (R,S)-diastereomer) exhibits significantly lower acetylcholinesterase inhibitory activity compared to its diastereomer Quinolactacin A2 (the (S,S)-diastereomer). Quinolactacin A2 demonstrates 14-fold greater AChE inhibitory potency than Quinolactacin A1 [1]. This stereochemistry-dependent activity differential establishes that the two diastereomers are not functionally interchangeable for AChE-targeted applications.

acetylcholinesterase inhibition Alzheimer disease research neurodegeneration Penicillium metabolites

C-3 Epimerization Propensity: Quinolactacin A1 Chemical Instability vs Quinolactacin A2

Quinolactacin A1 is characterized by rapid C-3 epimerization in protic solvents, resulting in equilibration with its diastereomer Quinolactacin A2 . This chemical property is not shared uniformly across the quinolactacin family; a 2006 decomposition study concluded that only Quinolactacins A2 and B2 are genuine natural products, with Quinolactacin A1 classified as a decomposition artifact formed via epimerization [1]. In contrast, Quinolactacin A2 remains relatively stable under the same protic conditions.

chemical stability epimerization protic solvent sample handling QC

TNF Production Inhibitory Activity: Quinolactacin A Mixture (A1+A2) vs Quinolactacins B and C

Quinolactacin A (the mixture of A1 and A2) inhibits TNF production induced by lipopolysaccharide (LPS) in murine peritoneal macrophages with an IC50 of 12.2 µg/mL [1]. In the original characterization study, Quinolactacin A (Compound 1) showed inhibitory activity against TNF production in both murine peritoneal macrophages and macrophage-like J774.1 cells stimulated with LPS, whereas Quinolactacins B and C were not reported to exhibit equivalent TNF inhibitory activity at comparable concentrations [2].

TNF-alpha inhibition anti-inflammatory macrophage assay LPS stimulation

Molecular Formula Differentiation: Quinolactacin A1 vs Quinolactacin B vs Quinolactacin C

The three original quinolactacin family members possess distinct molecular formulas determined by FAB-MS and NMR spectral analyses: Quinolactacin A (C16H18N2O2), Quinolactacin B (C15H16N2O2), and Quinolactacin C (C16H18N2O3) [1]. The differences correspond to specific structural variations: Quinolactacin B lacks one carbon and two hydrogens relative to A, while Quinolactacin C contains one additional oxygen atom relative to A. These formula-level differences preclude any assumption of bioequivalence or functional interchangeability.

molecular formula structural elucidation mass spectrometry NMR

Quinolactacin A1: Validated Research and Procurement Application Scenarios


Structure-Activity Relationship (SAR) Studies of Pyrroloquinolone AChE Inhibitors

Quinolactacin A1 serves as the essential low-activity diastereomer control in SAR studies examining the stereochemical determinants of AChE inhibition. The documented 14-fold activity difference between A1 and A2 provides a defined potency range for evaluating the stereochemical contribution to target engagement. Researchers investigating the pyrroloquinolone pharmacophore require both diastereomers to establish baseline activity differentials and to map the chiral requirements of the AChE active site [1].

Epimerization and Chemical Stability Studies of Natural Product Diastereomers

Quinolactacin A1 represents a model compound for investigating C-3 epimerization dynamics of γ-lactam-containing alkaloids in protic solvent systems. Its rapid equilibration with Quinolactacin A2 makes it uniquely suited for studies examining isomerization kinetics, solvent effects on stereochemical integrity, and the development of stabilization strategies for labile natural products. The documented classification of A1 as a decomposition artifact further positions it as a valuable tool for natural product authentication and artifact characterization studies [1][2].

TNF-Mediated Inflammation Pathway Investigation

The Quinolactacin A mixture (A1+A2) provides a defined tool for interrogating TNF production pathways in macrophage models. With an IC50 of 12.2 µg/mL in LPS-stimulated murine peritoneal macrophages, Quinolactacin A offers a natural product-derived chemical probe for studying TNF regulation, particularly in comparative studies where Quinolactacins B and C lack equivalent activity [1][2].

Quality Control Reference Standard for Penicillium citrinum Fermentation

As the dominant analogue produced by Penicillium citrinum, Quinolactacin A1 serves as a critical reference standard for quality control and metabolomic profiling of fungal fermentation batches. Its well-characterized HPLC retention time, molecular weight (270.33), and spectroscopic signature enable precise quantification and authentication of Penicillium-derived extracts in natural product discovery programs [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Quinolactacin A1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.